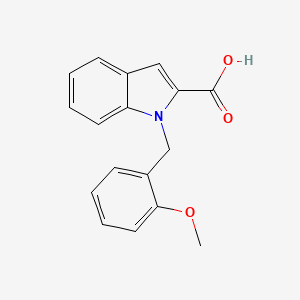

1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery

The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. ijpsr.info Its prominence stems from its designation as a "privileged structure," a term used to describe molecular frameworks that can serve as ligands for a diverse range of biological receptors. ingentaconnect.com This versatility allows for the development of numerous active compounds through judicious modification. ingentaconnect.com The indole nucleus is a common feature in many natural products, including alkaloids, as well as in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. eurekaselect.commdpi.com

The unique ability of the indole scaffold to mimic protein structures and bind reversibly to enzymes has made it a central component in the discovery of new drugs. ijpsr.info Its structural features enable it to interact with a multitude of therapeutic targets, leading to the development of drugs with a wide array of pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-viral agents. ijpsr.infoeurekaselect.com The prevalence of this scaffold in numerous FDA-approved drugs underscores its importance in modern drug discovery. mdpi.com

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Tadalafil | Erectile Dysfunction |

| Frovatriptan | Antimigraine |

Overview of Indole-2-carboxylic Acid as a Foundational Motif for Bioactive Compounds

Within the vast family of indole derivatives, indole-2-carboxylic acid serves as a crucial foundational motif for the synthesis of new bioactive compounds. This molecule consists of the core indole ring with a carboxylic acid group attached at the second position (C2) of the pyrrole ring. The chemical reactivity of this structure allows it to be readily modified, providing a versatile platform for developing derivatives with improved biological activities. researchgate.net

Recent research has highlighted indole-2-carboxylic acid as a promising scaffold for developing novel therapeutic agents. For instance, it has been identified as a scaffold for inhibitors of HIV-1 integrase, an enzyme essential for viral replication. rsc.orgrsc.org Studies have shown that the indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase enzyme. rsc.orgmdpi.com Furthermore, derivatives of indole-2-carboxylic acid have been synthesized and investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.govsci-hub.se

Rationale for N-1 Functionalization in Indole-2-carboxylic Acid Derivatives and its Pharmacological Implications

The nitrogen atom at the first position (N-1) of the indole ring is a key site for chemical modification, a process known as N-1 functionalization. This strategic modification is a widely used approach in medicinal chemistry to fine-tune the pharmacological properties of indole derivatives. Attaching different chemical groups to this nitrogen can significantly alter the molecule's physicochemical characteristics, such as its solubility, lipophilicity, and metabolic stability.

Contextualization of 1-(2-Methoxybenzyl)-1H-indole-2-carboxylic Acid within the Broader Indole Derivative Landscape

The compound this compound is a specific derivative that exemplifies the chemical principles discussed previously. Its structure is composed of three key components:

The Indole Scaffold : The core of the molecule, providing the "privileged structure" that is known to interact with a wide range of biological targets. eurekaselect.com

The 2-Carboxylic Acid Group : This functional group makes the molecule a derivative of indole-2-carboxylic acid, a known foundational motif for bioactive compounds, including various enzyme inhibitors. rsc.orgnih.gov

The N-1-(2-Methoxybenzyl) Group : This substituent at the N-1 position represents a specific instance of N-1 functionalization. The benzyl (B1604629) group, further modified with a methoxy (B1213986) group at the ortho position, is introduced to modulate the molecule's properties.

This compound is a clear illustration of a common drug design strategy where a privileged scaffold (indole) is combined with a key functional group (2-carboxylic acid) and further modified at a strategic position (N-1) to create a novel chemical entity. While specific biological activity and detailed research findings for this compound are not extensively documented in publicly available literature, its structure places it firmly within a class of compounds that are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Table 2: Investigated Biological Activities of Indole-2-Carboxylic Acid Derivatives

| Derivative Class | Biological Target/Activity | Reference |

|---|---|---|

| General Indole-2-Carboxylic Acid | HIV-1 Integrase Inhibition | rsc.orgrsc.orgmdpi.com |

| 6-Acetamido-indole-2-carboxylic acids | Dual IDO1/TDO Inhibition | nih.govsci-hub.se |

| 5-Methoxy-indole-2-carboxylic acid | Potential Neuroprotective Properties | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-16-9-5-3-7-13(16)11-18-14-8-4-2-6-12(14)10-15(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPVGORQZVWJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C3=CC=CC=C3C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methoxybenzyl 1h Indole 2 Carboxylic Acid and Analogues

Strategies for the Construction of the Indole-2-carboxylic Acid Core

The indole-2-carboxylic acid moiety is a pivotal intermediate in the synthesis of various biologically active compounds. Its construction can be achieved through several established and contemporary synthetic strategies.

Classical Indole (B1671886) Synthesis Approaches and their Adaptations for 2-Carboxylic Acid Derivatives

Classical methods for indole synthesis have been adapted to produce indole-2-carboxylic acid and its esters. These methods, while foundational, often require harsh reaction conditions.

Fischer Indole Synthesis : This is one of the oldest and most effective methods for indole synthesis, first reported by Emil Fischer in 1883. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.orgalfa-chemistry.com To obtain indole-2-carboxylic acid derivatives, pyruvic acid or its esters are used as the carbonyl component. For instance, the reaction of phenylhydrazine (B124118) with pyruvic acid yields indole-2-carboxylic acid. alfa-chemistry.comorgsyn.org The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a scite.aiscite.ai-sigmatropic rearrangement under acidic conditions to form a diimine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.org Catalysts for this reaction can be Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Madelung Synthesis : Reported by Walter Madelung in 1912, this method involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.orgyoutube.com To specifically synthesize indole-2-carboxylic acid derivatives, an N-acyl-o-toluidine is typically used as the starting material. wikipedia.org The reaction requires strong bases like sodium or potassium alkoxides and high temperatures, often between 200-400 °C. wikipedia.orgyoutube.com A key limitation of the Madelung synthesis is the harsh reaction conditions, which can limit its applicability to substrates with sensitive functional groups.

Reissert Synthesis : The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form ethyl o-nitrophenylpyruvate. youtube.comakjournals.com This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid ester. orgsyn.orgyoutube.comakjournals.com The reduction of the nitro group can be achieved using various reducing agents, such as zinc and acetic acid, ferrous sulfate (B86663) and ammonium (B1175870) hydroxide (B78521), or through catalytic hydrogenation. orgsyn.org

| Classical Synthesis | Starting Materials | Key Conditions | Product |

| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid/ester | Acid catalyst (e.g., ZnCl₂, H₂SO₄) wikipedia.orgalfa-chemistry.com | Indole-2-carboxylic acid/ester alfa-chemistry.comorgsyn.org |

| Madelung Synthesis | N-Acyl-o-toluidine | Strong base (e.g., NaOEt), High temperature wikipedia.orgyoutube.com | Indole wikipedia.org |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. Base (e.g., NaOEt) 2. Reduction (e.g., Zn/AcOH) orgsyn.orgyoutube.comakjournals.com | Indole-2-carboxylic acid ester orgsyn.orgakjournals.com |

Modern Catalytic Methods for Indole-2-carboxylic Acid Formation

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions, offering milder conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed Cyclizations : Palladium catalysts are versatile tools for constructing the indole nucleus. organicreactions.org One strategy involves the intramolecular cyclization of N-aryl enamines or imines. nih.gov For instance, 2-acetamido-3-aryl-acrylates can undergo a palladium-catalyzed aerobic amination of an aryl C-H bond to form 1-acetyl indole-carboxylates, which can then be deacetylated to yield the desired indole-2-carboxylates. nih.gov Another approach is the palladium-catalyzed reaction of aryl bromides with hydrazones, which serves as a modification of the Fischer indole synthesis. wikipedia.org Palladium-catalyzed domino reactions, such as an initial C,N-coupling followed by carbon monoxide insertion and a Suzuki-Miyaura coupling, have also been employed to synthesize 2-aroylindoles from 2-gem-dibromovinylaniline. nih.gov

Copper-catalyzed Dehydrogenation and Cyclization : Copper catalysis provides an economical and efficient alternative for indole synthesis. Copper(I) iodide has been used to catalyze the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate to produce indole-2-carboxylic acid esters. lookchem.com Copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions of arylboronic acids and (Z)-3-aminoacrylates have been developed for the one-pot synthesis of diverse indole-3-carboxylic esters. nih.gov Furthermore, copper-catalyzed dehydrogenation of indolines offers a direct route to indoles. organic-chemistry.org

Reductive Cyclization and Hydrolysis Routes to Indole-2-carboxylic Acid

Reductive cyclization is a key step in several indole synthesis methodologies, most notably the Reissert synthesis. This strategy involves the reduction of a nitro group ortho to a side chain, which then spontaneously cyclizes to form the indole ring. orgsyn.org For example, ethyl o-nitrophenylpyruvate, formed from the condensation of o-nitrotoluene and diethyl oxalate, can be reduced using agents like zinc and acetic acid, ferrous sulfate with ammonium hydroxide, or catalytic hydrogenation to yield ethyl indole-2-carboxylate (B1230498). orgsyn.org The resulting ester can then be hydrolyzed under alkaline conditions to afford the corresponding indole-2-carboxylic acid. orgsyn.org Another route involves the reductive cyclization and subsequent hydrolysis of o-nitrobenzalrhodanine. orgsyn.org

Microwave-Assisted Synthesis of Indole-2-carboxylic Acid Esters using Ionic Liquids

The combination of microwave irradiation and ionic liquids has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, cleaner reactions, and higher yields. scielo.brresearchgate.net An improved procedure for the synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid, such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), under controlled microwave irradiation. scite.aiscielo.brresearchgate.net This method offers several advantages, including high product yields, short reaction times (often as little as 10 minutes), mild reaction conditions (50 °C), and simplified workup procedures. scielo.brresearchgate.net The ionic liquid acts as a solvent and its ionic nature allows for efficient interaction with microwave energy, leading to rapid heating and product formation. scielo.br

| Reactant 1 | Reactant 2 | Catalyst/Medium | Conditions | Yield |

| 2-halo aryl aldehyde/ketone | Ethyl isocyanoacetate | [bmim]OH | Microwave (100 W), 50 °C | High scielo.brresearchgate.net |

Continuous-Flow Hydrogenation Methods for Substituted Indole-2-carboxylic Acid Esters

Continuous-flow chemistry offers significant advantages for chemical synthesis, including improved safety, better heat and mass transfer, and ease of scalability. akjournals.com This technology has been successfully applied to the Reissert indole synthesis for the preparation of substituted indole-2-carboxylic acid ethyl esters. akjournals.comresearchgate.netresearchgate.net The second step of the Reissert synthesis, the reductive cyclization of ethyl o-nitrophenylpyruvate, can be efficiently carried out using continuous-flow hydrogenation. akjournals.comresearchgate.net In a typical setup, a solution of the substrate is pumped through a heated cartridge containing a heterogeneous catalyst, such as palladium on carbon (Pd/C), under high pressure of hydrogen gas. akjournals.com This method allows for the rapid and efficient production of indole-2-carboxylate esters, with one study reporting the synthesis of 11.1 g of product in 96% yield. akjournals.com

N-1 Functionalization Strategies for Indole Derivatives

Once the indole-2-carboxylic acid core is synthesized, the next step towards 1-(2-methoxybenzyl)-1H-indole-2-carboxylic acid is the introduction of the 2-methoxybenzyl group at the N-1 position. The functionalization of the indole nitrogen can be achieved through various methods.

The reactivity of the indole ring often leads to competitive reactions at the C3 position. To enhance the reactivity at the N-1 position, several strategies can be employed. One approach is to introduce a substituent at the C3 position to block reactions at that site. researchgate.net Another strategy involves placing an electron-withdrawing group at the C2 position, such as the carboxylic acid group in indole-2-carboxylic acid, which increases the acidity of the N-H bond and favors N-functionalization. researchgate.net

Common methods for N-alkylation of indoles include:

Reaction with Alkyl Halides : A straightforward method for N-alkylation is the reaction of the indole with an alkyl halide, such as 2-methoxybenzyl bromide or chloride, in the presence of a base. Common bases used include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

Mitsunobu Reaction : This reaction allows for the alkylation of the indole nitrogen with an alcohol, such as 2-methoxybenzyl alcohol, using a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Phase-Transfer Catalysis : N-alkylation can also be performed under phase-transfer catalysis conditions, which is particularly useful for large-scale synthesis. This typically involves an aqueous solution of a strong base (e.g., NaOH), an organic solvent containing the indole and the alkylating agent, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

The choice of method depends on the specific substrate, the desired scale of the reaction, and the presence of other functional groups in the molecule. For the synthesis of this compound, the direct alkylation of indole-2-carboxylic acid or its ester with 2-methoxybenzyl halide in the presence of a suitable base is a common and effective approach.

Targeted Synthesis of the 1-(2-Methoxybenzyl) Moiety via N-Alkylation or N-Arylation

The most direct approach for synthesizing the target compound is the N-alkylation of an indole-2-carboxylic acid precursor. This method typically involves a two-step protocol: the formation of an indole anion using a base, followed by the reaction of this anion with an alkylating agent.

The process begins with the deprotonation of the N-H bond of an ethyl or methyl indole-2-carboxylate. The ester form is used to protect the carboxylic acid, which would otherwise interfere with the basic conditions required for N-alkylation. A variety of bases and solvents can be employed for this purpose, with sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being a common choice. The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of the alkylating agent, in this case, 2-methoxybenzyl chloride or bromide.

The reaction is generally selective for N-alkylation over C3-alkylation due to the electronic influence of the C2-ester group. Following the successful attachment of the 2-methoxybenzyl group, the ester is hydrolyzed to the carboxylic acid, typically through saponification with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.

| Indole Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl Indole-2-carboxylate | Benzyl (B1604629) Bromide | KOH (aq) | Acetone | Reflux | High (unspecified) | |

| Indole-2-carboxylic Acid | Dibenzyl Carbonate | DABCO (catalytic) | DMF | 90-95°C | High (unspecified) | |

| Various Indoles | Alkyl Halide | NaH | DMF/THF | RT | Excellent | |

| Indole-2-carboxazide | Benzyl Bromide | NaH | THF | 0°C to RT | 55% |

Palladium-Catalyzed N-Functionalization Routes

Modern synthetic chemistry offers powerful alternatives to classical N-alkylation, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination provides an efficient method for the N-arylation and, in some variations, N-benzylation of indoles under relatively mild conditions.

This methodology involves the coupling of an indole with an aryl or benzyl halide (or triflate) using a palladium catalyst system. A typical system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a bulky, electron-rich phosphine (B1218219) ligand, and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the N-C bond.

For the synthesis of this compound, this route would involve coupling ethyl indole-2-carboxylate with 2-methoxybenzyl chloride. The use of palladium catalysis can offer advantages in terms of substrate scope and functional group tolerance over traditional methods. While primarily developed for N-arylation, extensions to N-benzylation exist, although C3-benzylation can sometimes be a competing pathway depending on the specific catalytic system employed.

| Indole Substrate | Coupling Partner | Pd Precursor | Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole | 4-Chlorotoluene | Pd₂(dba)₃ | Bulky phosphine | NaOtBu | 95% | |

| 5-Bromoindole | Naphthyl Bromide | Pd(OAc)₂ | (Not specified) | K₂CO₃ | Good (unspecified) | |

| Carbazole | Cyclic Iodonium Salt | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | up to 71% | |

| N-Cbz-indole | (Decarboxylative Benzylation) | [Pd(cinnamyl)Cl]₂ | P(2-furyl)₃ | (Not required) | ~99% |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) that correspond to reliable forward chemical reactions.

Key Disconnection Approaches and Identification of Pivotal Building Blocks

Two primary retrosynthetic strategies can be envisioned for this compound.

Approach 1: N-C Bond Disconnection

The most intuitive disconnection is breaking the bond between the indole nitrogen (N1) and the benzylic carbon. This is the reverse of an N-alkylation reaction.

Disconnection: N1—CH₂(benzyl) bond.

Synthons: This disconnection generates an indolide anion synthon at N1 and a 2-methoxybenzyl cation synthon.

Pivotal Building Blocks (Reagents): The practical chemical equivalents for these synthons are indole-2-carboxylic acid (or its corresponding ester, like ethyl indole-2-carboxylate) and a 2-methoxybenzyl halide (e.g., 2-methoxybenzyl chloride or 2-methoxybenzyl bromide).

Approach 2: Fischer Indole Synthesis Disconnection

A more complex disconnection involves breaking down the indole ring itself, based on the well-known Fischer indole synthesis. This reaction constructs the indole from an arylhydrazine and a ketone or aldehyde.

Disconnection: C2=C3 and N1—C7a bonds of the indole ring.

Synthons: This leads back to a substituted phenylhydrazone intermediate.

Pivotal Building Blocks (Reagents): The hydrazone would be formed from N-(2-methoxybenzyl)phenylhydrazine and pyruvic acid (or an ester like ethyl pyruvate). The N-(2-methoxybenzyl)phenylhydrazine itself would need to be synthesized, likely from phenylhydrazine and 2-methoxybenzyl halide.

Evaluation of Synthetic Pathway Efficiency and Streamlining Efforts

Pathway 1 (Post-Indole N-Alkylation) is generally the more practical and widely used approach.

Pathway 2 (Fischer Indole Synthesis) provides a convergent approach where the key fragments are assembled to build the final scaffold.

Efficiency: The efficiency of this route is highly dependent on the success of the Fischer cyclization step. While a classic and powerful reaction, it can require harsh acidic conditions and sometimes results in moderate yields. The synthesis of the required N-substituted phenylhydrazine adds complexity and steps at the beginning of the sequence. A key advantage is that it avoids the need for late-stage N-alkylation, directly yielding the N-substituted indole core.

| Parameter | Pathway 1: Post-Indole N-Alkylation | Pathway 2: Fischer Indole Synthesis |

|---|---|---|

| Key Reaction | Base-mediated N-alkylation | Acid-catalyzed cyclization |

| Starting Materials | Readily available (Indole-2-carboxylic acid) | Requires synthesis of N-substituted hydrazine |

| Step Count | Longer (includes protection/deprotection) | Potentially shorter if streamlined |

| Pros | Reliable, high-yielding final step, well-established | Convergent, installs N-substituent early |

| Cons | Requires protection/deprotection steps | Harsh conditions, potentially lower yields |

Advanced Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Binding Poses and Affinities with Identified Biological Targets

The indole-2-carboxylic acid scaffold is a recognized pharmacophore that targets various biological macromolecules. Derivatives have been identified as potent inhibitors of enzymes like HIV-1 integrase and as ligands for receptors such as the Pim-1 kinase. rsc.orgnih.govnih.gov

Molecular docking simulations for 1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid would involve placing the molecule into the three-dimensional structure of a selected biological target. Using sophisticated scoring functions, these simulations predict the most stable binding pose and estimate the binding free energy, which corresponds to the ligand's binding affinity. For instance, in studies of related indole-2-carboxylic acid derivatives targeting HIV-1 integrase, docking was successfully used to screen compound libraries and identify novel inhibitors. nih.govmdpi.com A similar approach would rank the potential of this compound against a panel of known targets, prioritizing it for further experimental validation. The docking process reveals how the ligand fits within the binding pocket, highlighting favorable interactions that contribute to its affinity. nih.gov

Elucidation of Key Intermolecular Forces (e.g., Hydrogen Bonding, π-Stacking, Metal Chelation)

The stability of a ligand-target complex is governed by a network of non-covalent intermolecular forces. youtube.com Docking studies are crucial for identifying these specific interactions. For indole (B1671886) derivatives, key interactions often include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. libretexts.org The indole N-H group can also act as a hydrogen bond donor. nih.gov Docking would reveal potential hydrogen bonds between these functional groups and amino acid residues like glutamate or arginine in a protein's active site. semanticscholar.org

π-Stacking: The aromatic indole ring and the methoxybenzyl substituent are capable of engaging in π-π stacking interactions with aromatic residues of the target protein (e.g., phenylalanine, tyrosine, tryptophan). In the context of HIV-1 integrase, π-stacking interactions between an indole derivative and viral DNA bases were shown to be a critical component of binding. rsc.org

Metal Chelation: The carboxyl group, in conjunction with the indole nitrogen, can chelate metal ions that are often present as cofactors in enzyme active sites, such as the two Mg²⁺ ions in the active site of HIV-1 integrase. rsc.orgnih.gov This chelating interaction is a dominant binding feature for many successful inhibitors in this class.

Hydrophobic Interactions: The benzyl (B1604629) and indole portions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex. researchgate.net

| Intermolecular Force | Potential Functional Group on Ligand | Potential Interacting Partner on Target | Example from Related Studies |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH), Indole N-H | Polar amino acid residues (e.g., Glu, Arg, Ser) | Interaction with Arg120 in COX-2. semanticscholar.org |

| π-Stacking | Indole Ring, Benzyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp), DNA bases | Interaction with viral DNA base dC20 in HIV-1 integrase. rsc.org |

| Metal Chelation | Carboxylic Acid, Indole Nitrogen | Metal ion cofactors (e.g., Mg²⁺, Zn²⁺) | Chelation of two Mg²⁺ ions in the HIV-1 integrase active site. nih.gov |

| Hydrophobic Interactions | Indole and Benzyl Moieties | Nonpolar amino acid residues (e.g., Leu, Val, Ile) | Fit within the hydrophobic pocket of COX-2. semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion and time, allowing for the analysis of the dynamic behavior and stability of the ligand-protein complex.

Investigation of Ligand-Protein Complex Dynamics

Starting from the best-docked pose, an MD simulation would be performed on the this compound-target complex solvated in a water box. Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is calculated. This allows for the assessment of the stability of the initial binding pose. mdpi.com Key analyses include:

Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over time indicates whether the complex reaches a stable equilibrium or undergoes significant conformational changes.

Interaction Stability: MD simulations can confirm if the key intermolecular forces identified in docking, such as hydrogen bonds or π-stacking interactions, are maintained throughout the simulation. nih.gov

Binding Free Energy Calculation: Advanced methods like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

Assessment of Conformational Preferences in Solution

Before binding to a target, a flexible molecule like this compound will adopt a range of conformations in solution. The carboxylic acid group itself has been shown to exist as two distinct and long-lived conformational isomers in aqueous solution: a syn-conformer and an anti-conformer. acs.orgamolf.nlresearchgate.net These conformers are separated by a significant energy barrier. nih.gov MD simulations of the ligand alone in solution can be used to explore its conformational landscape, determining the relative populations and energies of different rotamers arising from the flexible benzyl linker. Understanding the predominant solution-phase conformation is critical, as it may influence the molecule's ability to adopt the specific conformation required for binding to its biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. researchgate.net Such calculations are performed on the intrinsic properties of this compound.

Studies on the related 5-methoxy-1H-indole-2-carboxylic acid have utilized DFT calculations to validate experimental data from X-ray diffraction and to analyze the nature of intermolecular hydrogen bonds in its crystal structure. nih.govsemanticscholar.org For this compound, DFT calculations would yield:

Optimized Molecular Geometry: Determination of the most stable three-dimensional structure and its geometric parameters (bond lengths and angles).

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr This is crucial for understanding where the molecule is likely to engage in electrostatic interactions.

Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges provides the partial charge on each atom, which helps in rationalizing intermolecular interactions observed in docking and MD simulations. researchgate.net

| Computational Method | Primary Objective | Information Gained for this compound |

|---|---|---|

| Molecular Docking | Predict ligand-target binding | Binding pose, binding affinity, key intermolecular interactions. |

| Molecular Dynamics (MD) | Simulate molecular motion over time | Stability of the ligand-protein complex, conformational preferences in solution. |

| Quantum Chemistry (DFT) | Analyze electronic structure and reactivity | Optimized geometry, HOMO-LUMO energies, electrostatic potential, atomic charges. |

Density Functional Theory (DFT) for Optimized Geometries and Electronic Descriptors (HOMO-LUMO, NBO, Atomic Charges)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, where the molecule is in its lowest energy state, and to calculate various electronic descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. wikipedia.orgnih.gov A smaller gap generally suggests higher reactivity. wikipedia.org Studies on related indole derivatives, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), have shown that oligomerization leads to a red-shifted HOMO-LUMO gap compared to the monomer, indicating changes in electronic properties with structural complexity. arxiv.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to analyze the molecular wavefunction, providing a detailed picture of the Lewis structure, including atomic charges, bond types, and orbital hybridization. usc.edumpg.de NBO analysis helps in understanding delocalization effects and intramolecular interactions, such as charge transfer between orbitals. ijnc.ir

Atomic charge calculations, often performed using methods like Hirshfeld charge analysis, offer insight into the distribution of electron density across the molecule. semanticscholar.org This information is vital for understanding intermolecular interactions, which govern how the molecule interacts with its environment, including biological targets. semanticscholar.orgmdpi.com

| Descriptor | Significance | Typical Application |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Foundation for all other computational analyses (e.g., docking, QSAR). |

| HOMO Energy | Indicates electron-donating ability. | Predicting reactivity in electrophilic reactions. |

| LUMO Energy | Indicates electron-accepting ability. | Predicting reactivity in nucleophilic reactions. |

| HOMO-LUMO Gap | Measure of chemical reactivity and stability. wikipedia.org | Assessing molecular stability and electronic excitation properties. nih.govarxiv.org |

| NBO Charges | Describes electron distribution and bonding interactions. usc.edu | Analyzing intramolecular charge transfer and hyperconjugative interactions. |

| Hirshfeld Atomic Charges | Quantifies charge distribution on each atom. semanticscholar.org | Understanding electrostatic potential and intermolecular interactions. mdpi.com |

Semi-Empirical Methods for Conformational and Tautomeric Equilibria

While DFT provides high accuracy, it can be computationally intensive. Semi-empirical methods offer a faster, albeit less precise, alternative for exploring the potential energy surface of a molecule. These methods are particularly useful for studying conformational and tautomeric equilibria.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and determining their relative stabilities. For this compound, key rotations would occur around the bonds connecting the benzyl group to the indole nitrogen and the methoxy (B1213986) group to the benzene (B151609) ring. Identifying the lowest-energy conformer is essential as it often represents the biologically active conformation.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While the carboxylic acid group itself is the most stable tautomer, related structures like indole-2-carboxamides can exhibit amide-enamine tautomerism. mdpi.com Computational methods can predict the relative energies of different tautomers, providing insight into which form is likely to predominate under specific conditions.

Vibrational Analysis and Spectroscopic Correlations

Vibrational analysis, typically performed using DFT calculations, predicts the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This theoretical prediction is a powerful tool for interpreting experimental spectra and confirming molecular structures.

Studies on similar molecules like indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid have demonstrated excellent agreement between calculated vibrational frequencies and experimental IR spectra. researchgate.netmdpi.com The analysis allows for the assignment of specific vibrational modes to particular functional groups. For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, which is often a broad band due to hydrogen bonding. mdpi.coms-a-s.org

C=O stretching of the carboxylic acid, a strong and characteristic band. mdpi.comnih.gov

N-H stretching of the indole ring (if unsubstituted, though absent in this N-substituted molecule). researchgate.net

C-H stretching from the aromatic rings and the methylene bridge.

C-O-C stretching of the methoxy group.

By correlating the calculated spectrum with experimental data, researchers can confirm the synthesis of the target compound and gain insights into its intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | ~2500-3300 (broad) | mdpi.coms-a-s.org |

| Carboxylic Acid | C=O stretch | ~1670-1710 | mdpi.comnih.gov |

| Indole Ring | C-H stretch (aromatic) | ~3000-3100 | mdpi.com |

| Methoxy Group | C-O-C stretch | ~1200-1260 | mdpi.coms-a-s.org |

| Benzyl Group | C-H stretch (aromatic) | ~3000-3100 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., inhibitory concentration, IC₅₀) has been experimentally determined. For each molecule, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., LogP, polarizability), electronic properties (e.g., atomic charges, HOMO/LUMO energies), and steric properties (e.g., molecular volume, surface area). researchgate.net

Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. researchgate.net A robust QSAR model should not only fit the existing data well but also have the ability to accurately predict the activity of new, untested compounds. nih.gov

Identification of Structural Features Correlating with Biological Potency

A validated QSAR model is a valuable tool for identifying the key structural features that influence a molecule's biological potency. By analyzing the descriptors included in the final QSAR equation, researchers can determine which molecular properties are positively or negatively correlated with activity.

For example, a QSAR study on a series of indole-2-carboxamide derivatives acting as CB1 receptor antagonists revealed that the electrostatic potential charges at specific atoms were crucial for activity. researchgate.net The model indicated that the presence of electron-withdrawing groups at certain positions and electron-releasing groups at others could enhance the antagonistic activity. researchgate.net Such insights are instrumental in medicinal chemistry, as they provide a clear rationale for designing new molecules with improved potency and selectivity. agya.info

Fragment-Based Drug Discovery (FBDD) and Ligand-Based Drug Design (LBDD) Insights

FBDD and LBDD are modern strategies in drug discovery that can be applied to scaffolds like indole-2-carboxylic acid.

Fragment-Based Drug Discovery (FBDD) starts by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. frontiersin.orgresearchgate.net Once a fragment hit is identified, it can be optimized into a more potent lead compound by either "growing" the fragment to make additional interactions with the target or by "linking" two or more fragments that bind to adjacent sites. frontiersin.orgdtu.dk The indole-2-carboxylic acid core itself could serve as a starting fragment, which is then elaborated with different substituents to improve binding affinity and selectivity. researchgate.netrsc.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of known active ligands. By analyzing the common structural and electronic features of these active molecules, a pharmacophore model can be constructed. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used as a template to design new molecules with a high probability of being active or to search virtual libraries for new potential hits. The design of many indole-2-carboxylic acid derivatives as inhibitors of targets like HIV-1 integrase has been guided by such principles. nih.gov

Utilization of the Indole Core as a Fragment Template in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. researchgate.net This bicyclic aromatic heterocycle is present in numerous natural products and approved drugs, demonstrating its versatility as a scaffold for therapeutic development. nih.govmdpi.com The indole core of this compound serves as an excellent starting point for fragment-based drug discovery (FBDD), a powerful strategy that begins with the identification of small, low-molecular-weight fragments that bind weakly to a biological target.

The indole-2-carboxylic acid moiety, in particular, has been identified as a promising scaffold for the development of inhibitors for various enzymes, including HIV-1 integrase. mdpi.comrsc.org Computational studies, such as molecular docking, have shown that the indole core and the C2 carboxyl group can effectively chelate metal ions within the active sites of enzymes, a crucial interaction for inhibitory activity. mdpi.com This inherent binding capability makes the indole-2-carboxylic acid fragment a valuable template for designing more potent and selective inhibitors.

Fragment-based approaches leverage the high "ligand efficiency" of small fragments like the indole core. Ligand efficiency is a metric that assesses the binding energy of a compound per heavy atom, providing a measure of the quality of the binding. By starting with a high-efficiency fragment, medicinal chemists can incrementally build upon the core structure to enhance affinity and selectivity for the target.

Computational Approaches for Fragment Growing, Linking, and Merging

Once a fragment like the indole-2-carboxylic acid core demonstrates binding to a target, computational methods are employed to elaborate on this initial hit to create a more potent lead compound. The primary strategies in this process are fragment growing, linking, and merging. frontiersin.org

Fragment Growing: This approach involves extending the fragment from a vector on the core scaffold to engage with adjacent pockets on the target protein. For this compound, the 2-methoxybenzyl group at the N1 position represents a growth vector from the indole core. Computational software can be used to explore various substitutions on this benzyl ring or to replace it with other functionalities that could form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the protein surface. youtube.com For instance, molecular docking studies on related indole-2-carboxylic acid derivatives have shown that introducing long branches at different positions on the indole core can improve interactions with hydrophobic cavities near the active site of the target enzyme. mdpi.com

Fragment Linking: If two or more fragments are found to bind to adjacent sites on a protein, they can be connected by a chemical linker to create a single, higher-affinity molecule. While not directly applicable to the single molecule this compound, this principle guides the design of new molecules where the indole-2-carboxylic acid could be one fragment and another distinct chemical entity could be the second. Computational algorithms can suggest optimal linkers that maintain the correct orientation of the fragments for binding.

Fragment Merging: This technique involves combining the structural features of two or more overlapping fragments that bind in the same region of a protein. For example, if another fragment containing a methoxybenzyl group was identified to bind in a similar orientation, its features could be merged with the indole-2-carboxylic acid scaffold to design a novel, potentially more potent compound.

Table 1: Computational Strategies for Fragment-Based Drug Design

| Strategy | Description | Application to this compound |

| Fragment Growing | Extending a fragment to occupy adjacent binding pockets. | Modifying the 2-methoxybenzyl group or other positions on the indole core to enhance interactions with the target protein. |

| Fragment Linking | Connecting two or more fragments that bind to adjacent sites. | Designing new molecules by linking the indole-2-carboxylic acid fragment to another fragment binding nearby. |

| Fragment Merging | Combining the features of overlapping fragments. | Integrating structural motifs from other binders with the indole-2-carboxylic acid scaffold to create novel compounds. |

Identification of Druggable Pockets and Hot-Spot Regions

A crucial aspect of computational drug design is the identification of "druggable pockets" on the surface of a target protein. nih.gov These are cavities with the appropriate size, shape, and physicochemical properties to bind a small-molecule drug with high affinity and specificity. Computational tools can analyze the three-dimensional structure of a protein to locate these potential binding sites.

Furthermore, within these druggable pockets, "hot-spots" are regions that contribute disproportionately to the binding energy. researchgate.netnih.gov Identifying these hot-spots is critical for effective drug design, as targeting these regions with a ligand is more likely to result in a high-affinity interaction.

Computational methods like "hot-spot mapping" use small molecular probes to survey the protein surface and identify regions with a high propensity for binding. azolifesciences.com These maps can guide the design of molecules like this compound by indicating where specific functional groups should be placed to maximize interactions with the target. For instance, a hot-spot map might reveal a hydrophobic pocket that can be targeted by the benzyl group, and a hydrogen-bonding hot-spot that can be engaged by the carboxylic acid. By aligning the key features of the compound with the identified hot-spots, a more potent and selective inhibitor can be designed. In silico studies of various indole derivatives have successfully utilized molecular docking to predict the binding modes and interactions within the active sites of their respective targets. nih.govijaresm.comresearchgate.net

Table 2: Key Concepts in Target-Based Computational Drug Design

| Concept | Description | Relevance to this compound |

| Druggable Pocket | A cavity on a protein surface suitable for binding a small-molecule drug. | The potential therapeutic target of the compound would possess such a pocket. |

| Hot-Spot | A region within a druggable pocket that contributes significantly to the binding energy. | The functional groups of the compound (indole, carboxylic acid, methoxybenzyl) would be designed to interact with these high-energy regions. |

Biological Mechanisms and Molecular Targets of Indole 2 Carboxylic Acid Derivatives

Enzyme Inhibition and Modulation

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. nih.govnih.gov HIV-1 integrase is a crucial enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome. nih.gov The inhibition of this enzyme is a key strategy in antiretroviral therapy.

The primary mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site. nih.govnih.gov These metal ions are essential for the catalytic activity of the integrase. The indole (B1671886) core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold form a chelating triad (B1167595) with these Mg²⁺ ions, effectively blocking the enzyme's function. nih.gov This interaction prevents the strand transfer step of the integration process, thereby halting viral replication. nih.govnih.gov

Binding conformation analyses have revealed that in addition to metal chelation, the indole core can also engage in hydrophobic interactions with residues near the active site. nih.gov Structural modifications, such as the introduction of a long branch on the C3 position of the indole core, can enhance these interactions with the hydrophobic cavity of the integrase, leading to increased inhibitory potency. nih.govnih.gov

Table 1: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives

| Derivative | Target | Mechanism of Action | Key Interactions |

|---|---|---|---|

| Indole-2-carboxylic acid scaffold | HIV-1 Integrase | Strand Transfer Inhibition | Chelation of two Mg²⁺ ions in the active site by the indole core and C2 carboxyl group. |

| Modified derivatives (e.g., with C3 long branch) | HIV-1 Integrase | Enhanced Strand Transfer Inhibition | Improved interaction with the hydrophobic cavity near the active site. |

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two key enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. frontiersin.orgnih.govnih.govgoogle.com This pathway is implicated in immune evasion in cancer and other diseases. frontiersin.orgnih.gov The dual inhibition of both IDO1 and TDO is a promising therapeutic strategy to restore immune surveillance. frontiersin.orgnih.gov

Derivatives of indole-2-carboxylic acid have been investigated as potential dual inhibitors of IDO1 and TDO. mdpi.com By blocking these enzymes, these compounds can reduce the production of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. frontiersin.orgnih.gov The inhibition of IDO1 and TDO can lead to an increase in tryptophan levels and a decrease in kynurenine levels within the tumor microenvironment, which can enhance anti-tumor immune responses. nih.gov

The dysregulation of the kynurenine pathway is associated with the pathogenesis of various cancers. mdpi.com By targeting both IDO1 and TDO, indole-2-carboxylic acid derivatives can potentially modulate this pathway and mitigate its immunosuppressive effects. frontiersin.orgnih.govmdpi.com

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. nih.govnih.govmdpi.com The modulation of CYP enzyme activity, either through inhibition or induction, can have significant implications for drug-drug interactions and the therapeutic efficacy and toxicity of xenobiotics. nih.gov

Compounds containing a 2-methoxybenzyl moiety, such as in 1-(2-Methoxybenzyl)-1H-indole-2-carboxylic acid, have been studied in the context of CYP metabolism. nih.gov N-2-methoxybenzyl (NBOMe) derived new psychoactive substances have been shown to be substrates for several CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.gov This indicates that the 2-methoxybenzyl group can interact with the active sites of these enzymes. The kinetic constants (Km and Vmax) of these interactions have been determined, revealing that some of these compounds are good substrates for CYP2C19 and CYP2D6, with low Km values in the nanomolar range. nih.gov

The potential for indole derivatives to modulate CYP enzymes suggests that compounds like this compound could influence the metabolism of other co-administered drugs that are substrates for the same CYP isoforms.

Xanthine (B1682287) Oxidase Inhibition

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the cellular levels of cyclic nucleotides, such as cAMP and cGMP. nih.gov The inhibition of PDEs can lead to various therapeutic effects, including anti-inflammatory and bronchodilatory actions. nih.gov Theophylline, a xanthine derivative, is a non-selective PDE inhibitor. nih.gov While the inhibitory potential of this compound against phosphodiesterases has not been specifically documented in the provided search results, the diverse biological activities of indole derivatives suggest that this is a potential area for future investigation.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. nih.govnih.gov

Indole derivatives have been identified as a class of compounds that can inhibit tubulin polymerization, leading to the disruption of the microtubule network. nih.govmdpi.com This interference with microtubule formation arrests cells in the G2/M phase of the cell cycle, ultimately leading to cell death. nih.gov Some indole-based compounds have been shown to compete with colchicine (B1669291) for its binding site on tubulin, thereby preventing the polymerization of tubulin into microtubules. nih.gov

While specific studies on this compound are not detailed in the search results, the general mechanism for indole-based tubulin inhibitors involves binding to tubulin and disrupting the dynamic equilibrium of microtubule assembly and disassembly. nih.govmdpi.com

Table 2: General Mechanism of Indole-Based Tubulin Inhibitors

| Action | Consequence |

|---|---|

| Binds to tubulin (often at the colchicine binding site) | Inhibits tubulin polymerization |

| Disrupts microtubule network | Arrests cells in the G2/M phase of the cell cycle |

| Induces cell death | Potentially useful as an anticancer agent |

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. mdpi.comnih.govnih.govrjptonline.org Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for cancer therapy. mdpi.comnih.govrjptonline.org

Indole-based compounds have been designed and synthesized as EGFR inhibitors. mdpi.comnih.govrjptonline.org The general mechanism of action for small molecule EGFR inhibitors involves binding to the ATP-binding site of the intracellular kinase domain, thereby preventing the autophosphorylation and activation of the receptor. mdpi.com This blockade of EGFR signaling can inhibit the growth and survival of cancer cells. nih.govnih.gov

Specifically, indole-2-carboxamide derivatives have been evaluated for their EGFR inhibitory activity. mdpi.com While direct evidence for this compound as an EGFR inhibitor is not provided in the search results, the indole scaffold is a recognized pharmacophore for targeting EGFR. mdpi.comrjptonline.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Regulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. PPARα is a key regulator of lipid metabolism. While various heterocyclic compounds, including some indole derivatives, have been investigated as PPAR ligands, there is currently no specific data available from scientific studies on the interaction of This compound with PPARα or its potential regulatory effects.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes are potent inflammatory mediators, and their effects are mediated through receptors such as the Cysteinyl Leukotriene Receptor 1 (CysLT1). Antagonists of this receptor are clinically used in the management of asthma and allergic rhinitis. Although the indole nucleus is a feature of some CysLT1 receptor antagonists, specific research demonstrating or quantifying the antagonistic activity of This compound at the CysLT1 receptor has not been identified.

Hyaluronidase (B3051955) Inhibition and Related Mechanisms

Hyaluronidases are a class of enzymes that primarily degrade hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase activity is a target in various therapeutic areas, including inflammation and cancer. While some indole derivatives have been explored as potential hyaluronidase inhibitors, there is a lack of published research specifically evaluating the inhibitory effects of This compound on hyaluronidase enzymes.

Modulation of Key Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern basic cellular activities and coordinate cell actions. The modulation of these pathways is a key mechanism for many therapeutic agents.

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in inflammation, immunity, cell proliferation, and survival. While indole compounds, in general, have been shown to modulate NF-κB signaling, specific studies on the effect of This compound on the activation or inhibition of the NF-κB pathway are not available.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in many diseases, including cancer. Although some indole derivatives have been found to inhibit this pathway, there is no specific evidence from research studies to suggest that This compound acts as an inhibitor of the PI3K/Akt/mTOR pathway.

Wnt Signaling Pathway Interactions

The Wnt signaling pathway comprises a group of signal transduction pathways that are crucial for embryonic development and are also involved in adult tissue homeostasis and disease. While the modulation of the Wnt pathway is an active area of research, there is no specific information available regarding the interaction of This compound with components of the Wnt signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Activation

The current body of scientific literature accessible through searches does not provide specific data regarding the activation of the Aryl Hydrocarbon Receptor (AhR) by this compound or its close derivatives. The indole nucleus is a core structure in many known AhR ligands, but specific studies linking the indole-2-carboxylic acid scaffold to AhR activation are not prominently featured in the available research.

Anti-Proliferative and Apoptosis-Inducing Effects in In Vitro Cellular Models

Indole-2-carboxylic acid derivatives have demonstrated significant anti-proliferative and apoptosis-inducing capabilities across various cancer cell lines. nih.govnih.gov Studies have shown that these compounds can inhibit the viability and proliferation of tumor cells, including those in pediatric brain cancer and breast cancer. nih.govnih.gov For instance, certain indole-2-carboxamide derivatives have shown potent cytotoxic activity against cell lines such as KNS42 (pediatric glioblastoma), BT12, BT16 (pediatric high-grade glioma), and DAOY (medulloblastoma). nih.gov Similarly, a dinuclear copper(II) complex of indole-2-carboxylic acid exhibited high growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7, with inhibition percentages exceeding 90% at a 20 µM concentration. nih.gov

The anti-proliferative effects are often dose-dependent, with some derivatives exhibiting GI50 (concentration for 50% of maximal inhibition of cell proliferation) values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of established chemotherapy drugs like doxorubicin (B1662922) and erlotinib (B232) in certain cell lines. nih.govtandfonline.com For example, a novel class of indole-2-carboxylate (B1230498) derivatives showed more potent antiproliferative activity than the reference drug etoposide, with IC50 values ranging from 3.78 to 24.08 μM. documentsdelivered.com

| Derivative Type | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Indole-2-carboxamide (Compound Va) | Various | 26 nM | nih.gov |

| N-(4-fluorobenzyl)indoleamide (8c) | KNS42 | 3.41 µM (cytotoxicity) | nih.gov |

| Indole-2-carboxylate (Compound 6e) | A549 (Lung) | 3.78 µM | documentsdelivered.com |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 0.83 µM | nih.gov |

| Dinuclear Copper(II) Complex | MDA-MB-231 & MCF-7 | >90% inhibition at 20 µM | nih.gov |

A key mechanism underlying the anti-proliferative activity of indole derivatives is the induction of cell cycle arrest. Various analogs have been shown to halt cell cycle progression at different phases, with G2/M and G1 phase arrest being commonly reported. For instance, certain oxindole-indole conjugates, when tested on the MCF-7 breast cancer cell line, caused a significant decrease in the cell population at the G0/G1 phase. nih.gov Other studies have highlighted the ability of indole derivatives to induce a G1 cell cycle arrest by inhibiting the expression of key regulatory proteins like cyclin-dependent kinase-6 (CDK6). researchgate.net

Furthermore, G2/M phase arrest is a prominent effect of several indole-based compounds. doi.orgnih.gov Treatment of cancer cells with these agents leads to an accumulation of cells in the G2/M phase, preventing them from entering mitosis and thus inhibiting proliferation. doi.orgresearchgate.net This arrest is often associated with effects on mitotic regulatory proteins, such as Cyclin B1. nih.gov The ability to disrupt cell cycle progression underscores the therapeutic potential of these compounds in cancer treatment. nih.govmdpi.com

Beyond halting the cell cycle, indole-2-carboxylic acid derivatives are potent inducers of apoptosis, or programmed cell death. nih.gov This is a critical feature for anticancer agents, as it leads to the elimination of malignant cells. The induction of apoptosis by these compounds occurs through various molecular pathways.

One major pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. researchgate.net Some indole-2-carboxamides function as inhibitors of anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1). nih.govresearchgate.net By inhibiting these survival proteins, the compounds allow pro-apoptotic signals to dominate, leading to cell death. The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.net Studies have shown that treatment with indole derivatives can lead to the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7). researchgate.netnih.gov

Another crucial element is the involvement of mitochondria. Indole derivatives can trigger the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govmdpi.com This event is a key step that leads to the activation of the caspase cascade. Furthermore, some derivatives have been found to induce apoptosis in an α1-adrenoceptor-independent manner by downregulating proteins such as B-lymphoma Mo-MLV insertion region 1 (Bmi-1). nih.gov

Antimicrobial Activities of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, not only for its anticancer properties but also for its broad-spectrum antimicrobial activities. mdpi.comnih.gov

Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antibacterial properties. researchgate.net Research has demonstrated that these compounds, particularly certain ester and amide derivatives, exhibit activity against various bacteria. fabad.org.trgazi.edu.tr Notably, some indole-2-carboxamides have shown potent pan-activity against multiple mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). nih.gov These compounds are believed to inhibit MmpL3, a transporter essential for building the mycobacterial cell envelope, making them highly selective for mycobacteria. nih.gov

Furthermore, indole derivatives have shown efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some indole-triazole compounds demonstrated excellent activity against MRSA, proving more effective than the antibiotic ciprofloxacin (B1669076) in in vitro tests. nih.gov The mechanism of action can involve the inhibition of crucial bacterial processes or factors, such as efflux pumps that contribute to antibiotic resistance. nih.gov

| Derivative Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Amide derivative (Compound 2) | Enterococcus faecalis | Active | researchgate.netfabad.org.trgazi.edu.tr |

| Indole-thiadiazole (Compound 2c) | MRSA | More effective than ciprofloxacin | nih.gov |

| Indole-triazole (Compound 3d) | MRSA | More effective than ciprofloxacin | nih.gov |

| 4,6-dimethyl indole-carboxamide (Compound 25) | Mycobacterium species | 0.0039 - 0.625 µg/mL | nih.gov |

The therapeutic utility of indole derivatives extends to combating fungal and parasitic infections. mdpi.com A multitude of studies have reported on the synthesis of novel indole derivatives with significant antifungal activity. mdpi.comresearchgate.net These compounds have been tested against a wide array of fungi, including human pathogens like Candida albicans and Candida krusei, as well as numerous plant pathogenic fungi such as Fusarium graminearum and Botrytis cinerea. mdpi.comnih.govnih.gov The mechanisms of antifungal action can include the disruption of the fungal cell wall and cell membrane integrity. nih.gov For example, certain indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were found to be potent inhibitors of succinate (B1194679) dehydrogenase (SDHI), a key enzyme in fungal respiration. nih.gov

In the realm of antiparasitic agents, the indole nucleus is recognized as a privileged scaffold for developing drugs against diseases like malaria, trypanosomiasis (African sleeping sickness), and leishmaniasis. mdpi.com Diamidine indole derivatives, for instance, have shown excellent inhibitory activity against Trypanosoma brucei and Plasmodium falciparum, with IC50 values in the nanomolar range. mdpi.comnih.gov Some of these compounds have demonstrated high potency in in vivo models of African sleeping sickness, proving more effective than existing drugs like pentamidine. nih.gov

Structure Activity Relationship Sar Studies of Indole 2 Carboxylic Acid Derivatives

Impact of the N-1 Substituent (2-Methoxybenzyl Group) on Biological Activity

The substituent at the N-1 position of the indole (B1671886) ring plays a critical role in modulating how the molecule interacts with its biological targets. The introduction of a 2-methoxybenzyl group can significantly alter receptor binding and introduce specific stereochemical properties.

Influence on Receptor Binding Affinity and Selectivity

While direct studies on 1-(2-methoxybenzyl)-1H-indole-2-carboxylic acid are specific to proprietary research, extensive research on analogous structures provides significant insights. The N-(2-methoxybenzyl) moiety, often abbreviated as NBOMe, has been studied in other classes of compounds, notably phenethylamines. In these contexts, the addition of the 2-methoxybenzyl group to the nitrogen atom consistently and significantly increases the binding affinity for several key receptors.

Specifically, N-2-methoxybenzyl substitution has been shown to enhance binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as well as at adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov Conversely, this same substitution tends to reduce binding affinity for 5-HT1A receptors. nih.gov This modification results in compounds with very high potency at the 5-HT2A receptor and a high degree of selectivity for 5-HT2A over 5-HT1A receptors. nih.gov This suggests that incorporating the 2-methoxybenzyl group at the N-1 position of an indole-2-carboxylic acid scaffold is a strategic approach to enhance potency and selectivity, particularly for targets within the serotonergic and adrenergic systems. nih.gov

Stereochemical Implications of N-1 Substituents

The N-1 substituent can exert significant control over the stereochemistry of the molecule, particularly in derivatives where the pyrrole (B145914) ring of the indole is reduced to form an indoline. The presence of a bulky substituent on the indole nitrogen can direct the approach of reagents in subsequent chemical reactions, such as catalytic hydrogenation. This can lead to the selective formation of either cis or trans diastereomers with respect to the substituents at the C-2 and C-3 positions. While the specific stereochemical influence of the 2-methoxybenzyl group requires dedicated study, the principle remains that N-1 substitution is a key handle for controlling the three-dimensional geometry of the resulting molecule, which is often crucial for precise interaction with a chiral biological target like a receptor binding pocket or an enzyme active site.

Role of the C2-Carboxyl Moiety and its Modifications

The carboxylic acid group at the C-2 position is a defining feature of this molecular class and is often essential for biological activity. Its ability to engage in metal chelation and hydrogen bonding is fundamental to its function, and modifications such as esterification or amidation can drastically alter the compound's activity profile.

Importance of the Carboxylic Acid for Metal Chelation and Hydrogen Bonding Interactions

The C2-carboxyl group is a critical pharmacophore for various biological targets, primarily due to its ability to act as a metal ion chelator. In numerous enzyme active sites, divalent metal cations like Magnesium (Mg²⁺) or Zinc (Zn²⁺) are essential cofactors. The indole-2-carboxylic acid moiety, through its indole nitrogen and the C2-carboxyl group, can form a powerful bidentate chelate with these metal ions. mdpi.comnih.govnih.gov This interaction is a key binding motif for inhibitors of enzymes such as HIV-1 integrase, where the carboxylate coordinates with two Mg²⁺ ions in the active site, anchoring the inhibitor and blocking the enzyme's function. mdpi.comnih.gov

Beyond metal chelation, the carboxylic acid is a potent hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues in a target protein, such as tyrosine and asparagine. rsc.org In the solid state or on surfaces, indole-2-carboxylic acid molecules can self-assemble into highly ordered supramolecular structures, including dimers, catemer chains, and even cyclic pentamers and hexamers, stabilized by a network of intermolecular hydrogen bonds. nd.edu This inherent ability to form strong hydrogen bonds is directly translatable to its interactions within a biological system. nd.edu Furthermore, theoretical studies have shown that the carboxyl group's oxygen atoms can form covalent bonds with metal surfaces, highlighting its strong interaction potential. nih.gov

Effects of Esterification and Amidation on Activity Profiles

Modification of the C2-carboxylic acid is a common strategy to modulate a compound's properties, but it can have profound effects on its primary biological activity.

Esterification: Converting the carboxylic acid to an ester is often performed to increase a molecule's lipophilicity and cell permeability, potentially improving its pharmacokinetic profile. However, for many targets, this modification is detrimental to the compound's activity. In the case of HIV-1 integrase inhibitors, esterification of the C2-carboxyl group leads to a significant loss of inhibitory activity. rsc.org This is because the esterified group can no longer effectively chelate the essential metal ions in the enzyme's active site. rsc.org The biological activity is often restored upon in vivo hydrolysis of the ester back to the free carboxylic acid, indicating that the ester can function as a prodrug. mdpi.com

Amidation: Replacing the carboxylic acid with a carboxamide group (forming an amide) can lead to a more diverse range of outcomes. The amide bond is a key feature in many biologically active molecules. nih.gov For some targets, replacing the carboxyl with an amide leads to a loss of activity, similar to esterification, if metal chelation is the primary binding mechanism. However, for a vast number of other targets, the indole-2-carboxamide scaffold is a privileged structure with potent activity. asm.orgnih.govnih.govmdpi.com The amide group is an excellent hydrogen bond donor and acceptor and can establish critical interactions with a receptor that may differ from those of the carboxylic acid. Indole-2-carboxamides have been successfully developed as potent allosteric modulators of the CB1 receptor, inhibitors of the MmpL3 transporter in mycobacteria, and as anticancer agents, demonstrating that amidation at the C2 position is a viable and often highly successful strategy for generating bioactive compounds. asm.orgnih.govnih.gov

Substituent Effects at the Indole C3 Position

The C3 position of the indole-2-carboxylic acid scaffold is a key site for modification to fine-tune potency, selectivity, and interaction with specific sub-pockets of a binding site. The optimal substituent at this position is highly dependent on the specific biological target.

For instance, in the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position was found to improve interactions with a nearby hydrophobic cavity in the enzyme, significantly enhancing inhibitory activity. mdpi.comnih.gov Derivatives with substituted benzyloxymethyl groups at C3 were among the most potent compounds identified. mdpi.com

Conversely, for allosteric modulators of the cannabinoid CB1 receptor, the opposite trend was observed. Structure-activity relationship studies revealed that the C3 position has limited space in the binding pocket. Consequently, smaller substituents, such as hydrogen or a methyl group, are preferred over larger groups like an ethyl group, which reduce activity. nih.gov

In a different context, for inhibitors of HIV-1 integrase, introducing substituted anilines at the C3 position enhanced antiviral activity. Derivatives featuring a 2-methoxyphenyl or 3-methoxyphenyl (B12655295) group at C3 showed a threefold improvement in inhibitory effect compared to the unsubstituted parent compound. nih.govresearchgate.net

The data below illustrates the target-dependent nature of C3 substitutions.

Table 1: Effect of C3 Substituents on HIV-1 Integrase Inhibition Data derived from studies on related indole-2-carboxylate (B1230498) esters.

| Compound | C3-Substituent | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | -H | 32.37 |

| 4a | 2-Methoxyphenylamino | 10.06 |

| 4b | 3-Methoxyphenylamino | 10.63 |

| 4d | 3-Fluoro-4-methoxyphenylamino | 15.70 |

| 4f | 2-Chlorophenylamino | >50 |